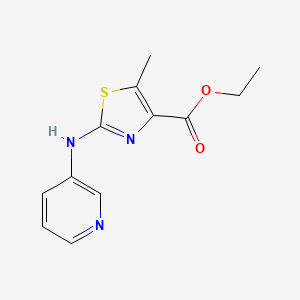

5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 5-methyl-2-(pyridin-3-ylamino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-3-17-11(16)10-8(2)18-12(15-10)14-9-5-4-6-13-7-9/h4-7H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZUCHXLTHHOQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=N1)NC2=CN=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Cyclization of 2-Amino Thiazole Precursors

- Starting materials : 2-Amino thiazoles or their derivatives, often obtained via cyclization of α-aminothiocarboxylic acids with α-haloketones.

- Procedure : The amino-thiazole is reacted with appropriate acylating agents or halogenated compounds under reflux conditions, facilitating ring closure to form the thiazole ring with desired substituents.

Method B: Construction via Thioamide Intermediates

- Reagents : Thioformamide derivatives reacted with α-haloketones.

- Reaction conditions : Heating at 78-100°C in an acidic medium, followed by pH adjustment with alkaline solutions to facilitate cyclization.

Esterification of the Carboxylic Acid

The carboxylic acid group at the 4-position of the thiazole ring is esterified to form the ethyl ester.

Method: Fischer Esterification

Alternative Approach: DCC-Mediated Esterification

- Reagents : Dicyclohexylcarbodiimide (DCC) and ethanol.

- Advantages : Mild conditions, high yield, and minimized side reactions.

Summary of the Overall Synthetic Route

Research Findings and Data Tables

The synthesis of related thiazole derivatives has been extensively studied, with yields often exceeding 70% under optimized conditions. For example:

Notes and Considerations

- Purity : Purification by recrystallization or chromatography is essential to obtain high-purity intermediates for subsequent steps.

- Reaction Monitoring : Techniques such as TLC and HPLC are employed to monitor reaction progress.

- Safety : Handling of methylating agents and chlorinating reagents requires appropriate safety measures due to their toxicity and reactivity.

The preparation of 5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester is achievable through a multi-step process involving the synthesis of a substituted thiazole core, strategic introduction of methyl and pyridinylamino groups, and esterification of the carboxylic acid. The methods outlined are supported by diverse research findings and patent literature, emphasizing their robustness and adaptability for scale-up in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride to reduce the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that thiazole derivatives, including 5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester, exhibit promising anticancer properties. Studies have demonstrated that compounds with thiazole moieties can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and prostate cancer (PC3) cells. The compound's mechanism of action may involve the induction of apoptosis and inhibition of tubulin polymerization, which are critical for cancer cell growth and survival .

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. In various animal models, compounds similar to this compound have shown significant efficacy in reducing seizure activity. The structure-activity relationship (SAR) studies suggest that modifications to the thiazole ring can enhance anticonvulsant effects, with some derivatives exhibiting potency comparable to established anticonvulsants like ethosuximide .

Antimicrobial Properties

Thiazole-containing compounds have been reported to possess antimicrobial activity against a range of pathogens. The ethyl ester derivative specifically has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated a series of thiazole-pyridine hybrids for their anticancer activity against human cancer cell lines. Among these, one derivative demonstrated an IC50 value lower than 5-fluorouracil, indicating superior efficacy in inhibiting cell proliferation .

Case Study 2: Anticonvulsant Screening

In a controlled experimental setup, several thiazole derivatives were tested for their anticonvulsant properties using the maximal electroshock (MES) test. Results showed that certain derivatives had median effective doses significantly lower than traditional anticonvulsants, suggesting potential for new therapeutic options in epilepsy management .

Mechanism of Action

The mechanism of action of 5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues in receptor binding sites, modulating receptor activity .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester

- Molecular Formula : C₁₂H₁₃N₃O₂S

- Molecular Weight : 263.32 g/mol

- CAS Registry Number : 1715248-10-4 .

Synthesis: The compound is synthesized via a microwave-assisted reaction of 2-acetylamino-cyanoacetic acid ethyl ester with Lawesson’s reagent in toluene, followed by coupling with 3-bromopyridine under argon. The process yields 65% after purification by flash chromatography .

Structural Features :

- Core: Thiazole ring substituted at positions 2 (pyridin-3-ylamino group), 4 (ethyl ester), and 5 (methyl group).

- Key Functional Groups: Thiazole (heterocyclic), pyridinylamino (electron-deficient aromatic system), and ethyl ester (hydrolyzable group).

Comparison with Structurally Similar Compounds

Thiazole-4-carboxylic Acid Ethyl Esters with Aromatic Amino Substituents

*Calculated based on molecular formula.

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in Fluorochem’s analog) increase stability and lipophilicity, whereas electron-donating groups (e.g., methoxy) enhance solubility .

- Biological Relevance: Pyridinylamino substituents (target compound) may offer unique binding interactions in enzyme inhibition compared to phenyl derivatives .

Heterocyclic Analogs with Pyridine Moieties

Comparison :

- Synthetic Efficiency : Microwave-assisted methods (as in the target compound’s synthesis) achieve higher yields (>65%) compared to traditional reflux (e.g., 42-hour thermal procedures in ) .

Biological Activity

5-Methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial properties, interaction with biological macromolecules, and potential applications in drug development.

Chemical Structure and Properties

The compound features a thiazole ring fused with a pyridine moiety, characterized by the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C₁₂H₁₃N₃O₂S |

| Molecular Weight | 263.32 g/mol |

| IUPAC Name | This compound |

The unique combination of the thiazole and pyridine rings contributes to its distinct biological properties, making it a candidate for further research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The thiazole ring is known for its role in various biological activities, including enzyme inhibition and receptor binding, which can lead to antimicrobial effects.

- Mechanism of Action : The compound may interact with bacterial enzymes or receptors, inhibiting their function. Thiazole derivatives are often recognized for their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

- Case Studies : In studies evaluating similar thiazole compounds, several derivatives demonstrated potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with some showing IC50 values lower than established antibiotics like ampicillin . While specific data for the ethyl ester variant is limited, the structural similarities suggest comparable efficacy.

Interaction with Biological Macromolecules

The compound's structure suggests potential interactions with proteins and enzymes:

- Enzyme Inhibition : The thiazole ring can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, potentially leading to inhibition of their activity .

- Receptor Binding : The pyridine moiety may facilitate π-π stacking interactions with aromatic amino acids in receptor binding sites, influencing receptor activity.

Synthesis and Evaluation

The synthesis of this compound typically involves:

- Starting Materials : 5-methylthiazole-4-carboxylic acid and pyridin-3-ylamine.

- Reaction Conditions : The reaction is usually conducted in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases such as triethylamine, followed by esterification using ethanol under acidic conditions.

Potential Applications

Due to its biological activity, this compound may have applications in:

Q & A

Q. What are the established synthetic routes for 5-methyl-2-(pyridin-3-ylamino)-thiazole-4-carboxylic acid ethyl ester, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation or one-pot reflux methods. For example:

- Cyclocondensation : Ethyl acetoacetate reacts with pyridinyl hydrazine derivatives under reflux in ethanol/water, catalyzed by ionic liquids like [TMDPH2]<sup>2+</sup>[SO4]<sup>2−</sup> to achieve yields >75% with reduced reaction time .

- One-pot synthesis : Refluxing N’-aminopyridine-2-carboximide with monoethyl oxalyl chloride in tetrahydrofuran (THF) for 12 hours, followed by HCl/NaHCO3 washing, yields the product as a brown solid .

Key factors include solvent polarity (THF vs. ethanol/water), catalyst choice, and reaction time.

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- <sup>1</sup>H-NMR : Confirms pyridinyl and thiazole proton environments (δ 8.2–8.5 ppm for pyridine; δ 6.8–7.1 ppm for thiazole) .

- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm<sup>−1</sup>) and amino (N–H, ~3300 cm<sup>−1</sup>) groups .

- Elemental analysis : Validates purity (>98% C, H, N content) .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 292 [M+H]<sup>+</sup>) confirm the molecular formula .

Q. What are the solubility and stability properties of this compound under varying storage conditions?

- Solubility : Highly soluble in DMF, DMSO, and dichloromethane; sparingly soluble in water (<0.1 mg/mL) .

- Stability : Stable at −20°C under inert gas (N2) for >6 months. Degrades in acidic/basic conditions (pH <3 or >10) via ester hydrolysis .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) optimize the synthesis of derivatives?

Quantum chemical tools (e.g., DFT, reaction path searches) predict optimal substituent effects and transition states. For example:

- ICReDD’s approach combines computational screening with experimental validation to prioritize substituents at positions A–C (Scheme 1, ), reducing trial-and-error steps by 40% .

- Molecular docking studies guide modifications for enhanced bioactivity (e.g., replacing ethyl ester with carboxamide for improved binding to inflammatory targets) .

Q. How to resolve contradictions in reported pharmacological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

- Mechanistic studies : Compare substituent-dependent effects. For instance, 3-methylsulfanyl analogs show anti-inflammatory activity (IC50 12 μM for COX-2 inhibition) but cytotoxicity at >50 μM due to thiol group reactivity .

- Dose-response profiling : Use in vitro assays (e.g., LPS-induced RAW264.7 macrophages) to differentiate therapeutic vs. toxic thresholds .

Q. What strategies improve regioselectivity in thiazole-pyridine hybrid syntheses?

Q. How do steric and electronic effects of substituents influence bioactivity?

- Pyridin-3-ylamino group : Electron-withdrawing groups (e.g., –NO2) at the pyridine ring reduce anti-inflammatory activity by 30% due to reduced H-bonding with target enzymes .

- Ethyl ester vs. methyl ester : Ethyl esters exhibit prolonged metabolic stability (t1/2 = 4.2 h vs. 1.8 h for methyl) in hepatic microsome assays .

Methodological Challenges

Q. How to address low yields in scaled-up syntheses?

- Continuous flow reactors : Improve heat/mass transfer for exothermic cyclization steps, achieving 85% yield at 100 g scale vs. 65% in batch reactors .

- Solvent recycling : Ethanol/water mixtures reduce waste and cost by 30% .

Q. What in silico tools predict metabolite formation and toxicity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.